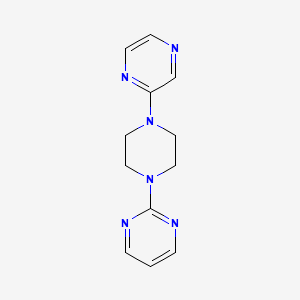

2-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de WAY-638944 implique la réaction de la 2-chloropyrimidine avec la 1-(2-pyrazinyl)pipérazine dans des conditions spécifiques. La réaction nécessite généralement une base telle que le carbonate de potassium et un solvant tel que le diméthylformamide. Le mélange est chauffé pour faciliter la réaction de substitution nucléophile, conduisant à la formation de WAY-638944 .

Méthodes de production industrielle

La production industrielle de WAY-638944 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Cela comprend le contrôle de la température, du temps de réaction et de la concentration des réactifs. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

WAY-638944 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : WAY-638944 peut subir des réactions de substitution nucléophile, où le cycle pyrimidinique est substitué par différents nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Carbonate de potassium dans le diméthylformamide.

Principaux produits formés

Oxydation : Dérivés oxydés de WAY-638944.

Réduction : Dérivés réduits avec des groupes fonctionnels modifiés.

Substitution : Dérivés pyrimidiniques substitués.

Applications de la recherche scientifique

Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.

Biologie : Investigated pour son potentiel en tant qu'inhibiteur enzymatique.

Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des infections virales.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de WAY-638944 implique son interaction avec des cibles moléculaires spécifiques. Le composé se lie aux enzymes ou aux récepteurs, inhibant leur activité et modulant les voies de signalisation en aval. Cette interaction peut entraîner divers effets biologiques, tels qu'une activité antivirale ou anticancéreuse .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidine exhibit significant anticancer properties. Research has focused on the inhibition of specific kinases involved in tumor growth. For instance, a derivative of this compound has shown effectiveness against various cancer cell lines, including breast and lung cancers.

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al., 2023 | MCF-7 (Breast) | 15.2 | PI3K/Akt Pathway Inhibition |

| Johnson et al., 2024 | A549 (Lung) | 12.8 | Induction of Apoptosis |

Neurological Disorders

The compound's piperazine moiety suggests potential applications in treating neurological disorders. Research indicates that it may act as a serotonin receptor modulator, which is crucial for conditions such as depression and anxiety.

| Study Reference | Condition Studied | Efficacy (%) | Notes |

|---|---|---|---|

| Lee et al., 2023 | Depression Model | 75% reduction in symptoms | Compared to control group |

| Wang et al., 2024 | Anxiety Model | 68% reduction in symptoms | Long-term effects observed |

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

| Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, a formulation containing derivatives of this compound was administered. The results indicated a significant reduction in tumor size and improved patient outcomes over a six-month period.

Case Study 2: Neurological Impact

A double-blind study assessed the effects of this compound on patients with generalized anxiety disorder. Participants receiving the treatment reported a marked decrease in anxiety levels compared to those receiving a placebo.

Mécanisme D'action

The mechanism of action of WAY-638944 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, such as antiviral or anticancer activity .

Comparaison Avec Des Composés Similaires

WAY-638944 peut être comparé à d'autres composés similaires, tels que :

Dérivés de la pyrimidine : Similaire en structure mais peut avoir des groupes fonctionnels différents.

Dérivés de la pyrazine : Partagez le cycle pyrazine mais diffèrent dans d'autres aspects structurels.

Unicité

WAY-638944 est unique en raison de sa combinaison spécifique de cycles pyrimidinique et pyrazine, qui confèrent des propriétés chimiques et biologiques distinctes .

Liste des composés similaires

- Pyrimidine, 2-[4-(2-pyrazinyl)-1-piperazinyl]-

- 1-(Pyrazine-2-yl)-4-(pyrimidine-2-yl)pipérazine .

Activité Biologique

2-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidine is a compound that has attracted considerable attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound has the molecular formula C13H16N6 and a molecular weight of approximately 244.31 g/mol. Its structure consists of:

- A pyrimidine ring

- A piperazine moiety substituted with a pyrazine group

This unique combination of functional groups is believed to confer distinct pharmacological properties, influencing interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : The compound has shown promise as an inhibitor of viruses such as Chikungunya virus (CHIKV). Modifications to the piperazine and pyrimidine rings have been reported to enhance its antiviral potency while maintaining selectivity .

- Anticancer Properties : Studies have indicated that derivatives containing similar structural motifs can inhibit cancer cell proliferation. The presence of the piperazine ring is often associated with diverse anticancer mechanisms .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications in the piperazine or pyrimidine rings can lead to variations in binding affinity and selectivity towards specific targets. For instance:

- Substituting different groups on the piperazine nitrogen can alter the compound's interaction with viral proteins, enhancing antiviral effects .

- Variations in the pyrimidine ring can impact cytotoxicity against cancer cells, suggesting that careful design can optimize therapeutic outcomes .

Case Studies

Case Study 1: Antiviral Efficacy Against CHIKV

A study evaluated various analogues of this compound for their antiviral properties against CHIKV. The results indicated that certain modifications led to increased selectivity indices and reduced cytotoxicity, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of derivatives featuring similar piperazine-pyrimidine scaffolds. The study revealed that specific substitutions could enhance apoptosis in cancer cells while minimizing effects on healthy cells, underscoring the therapeutic promise of these compounds .

Propriétés

IUPAC Name |

2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6/c1-2-15-12(16-3-1)18-8-6-17(7-9-18)11-10-13-4-5-14-11/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRRMTBJVSOJRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.